molecular formula C14H17NO3 B3002435 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 1547001-57-9

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B3002435
CAS RN: 1547001-57-9
M. Wt: 247.294
InChI Key: JPXXAKNPXAGWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The molecular formula of 5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is C12H13NO3, and its molecular weight is 219.24 .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives are used as reactants in the total synthesis of various alkaloids, which are compounds found in plants that often have pharmacological effects. For example, they can be used in the synthesis of dibromophakellin and its analogs, which have potential biological activities .

Antiviral Agents

Some indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. This includes research into thiosemicarbazide derivatives of indole for potential antiviral drugs .

Multicomponent Reactions

Indoles are used in multicomponent reactions to synthesize complex organic compounds. For instance, they can be involved in the synthesis of pyrido[2,3-b]indole derivatives, which may have various biological activities .

Stereoselective Preparation

Indole derivatives can be used for the stereoselective preparation of complex molecules such as renieramycin G analogs, which are part of a class of compounds known for their anti-cancer properties .

Pyrrolizidine Alkaloid Synthesis

They also serve as reactants in the synthesis of pyrrolizidine alkaloids like (±)-trachelanthamidine , which are natural products with a range of biological activities .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .

properties

IUPAC Name

5-ethoxy-1-ethyl-3-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-15-12-7-6-10(18-5-2)8-11(12)9(3)13(15)14(16)17/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXAKNPXAGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)C(=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.